![molecular formula C8H9N3 B1289478 (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine CAS No. 933691-80-6](/img/structure/B1289478.png)
(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Overview
Description
“(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo [2,3-b]pyridine, Pyrrolo (2,3-b)pyridine, and 1,7-Dideazapurine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in scientific literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . The compound 4h, for example, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells .Molecular Structure Analysis
The molecular structure of “(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine” consists of a pyrrolopyridine core . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their biological activity. For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis
The molecular weight of “(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine” is 118.1359 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on specialized chemical databases .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibition
(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with the development and progression of various cancers, including breast, lung, prostate, bladder, and liver cancer . By inhibiting FGFR, these compounds can potentially be used to treat cancers that exhibit abnormal FGFR activity.
Pharmaceutical Development: Drug Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the synthesis of potent VEGFR-2 inhibitors and identified as an intermediate in the production of Venetoclax , a BCL-2 inhibitor with antitumor activity .
Chemical Synthesis: Intermediate Compound
In chemical synthesis, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is utilized as an intermediate for constructing more complex molecules. Its reactivity with substituted aldehydes at elevated temperatures allows for the creation of a diverse array of compounds .
Material Science: Organic Synthesis
While specific applications in material science are not directly mentioned, the compound’s role in organic synthesis suggests potential utility in creating materials with novel properties. Its molecular structure could be pivotal in developing new organic materials .
Biotechnology: Research and Development
The compound’s derivatives are significant in biotechnological research, particularly in the design and development of new biologically active molecules. Its role in the synthesis of FGFR inhibitors highlights its importance in the development of therapeutic agents .
Medical Research: Protein Interaction
Studies have found that derivatives of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may interact with proteins like PI3K , which is a key regulator in the growth and survival of breast cancer cells. This interaction could play a role in resistance to therapy, making it a valuable target for medical research .
Future Directions
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . The compound 4h, with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMGZYCCCUIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591755 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
CAS RN |
933691-80-6 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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